molecular formula C19H23N3O4S2 B2907624 N-(4-(1-(methylsulfonyl)-5-(o-tolyl)-4,5-dihydro-1H-pyrazol-3-yl)phenyl)ethanesulfonamide CAS No. 851781-85-6

N-(4-(1-(methylsulfonyl)-5-(o-tolyl)-4,5-dihydro-1H-pyrazol-3-yl)phenyl)ethanesulfonamide

Cat. No.: B2907624
CAS No.: 851781-85-6
M. Wt: 421.53
InChI Key: JTMOKSHGWZKOFR-UHFFFAOYSA-N
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Description

N-(4-(1-(Methylsulfonyl)-5-(o-Tolyl)-4,5-dihydro-1H-pyrazol-3-yl)phenyl)ethanesulfonamide is a pyrazoline derivative featuring:

  • A 4,5-dihydro-1H-pyrazole core substituted at position 1 with a methylsulfonyl group and at position 5 with an o-tolyl (2-methylphenyl) moiety.
  • A para-substituted phenyl ring at position 3, functionalized with an ethanesulfonamide group.

Properties

IUPAC Name

N-[4-[3-(2-methylphenyl)-2-methylsulfonyl-3,4-dihydropyrazol-5-yl]phenyl]ethanesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H23N3O4S2/c1-4-28(25,26)21-16-11-9-15(10-12-16)18-13-19(22(20-18)27(3,23)24)17-8-6-5-7-14(17)2/h5-12,19,21H,4,13H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JTMOKSHGWZKOFR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCS(=O)(=O)NC1=CC=C(C=C1)C2=NN(C(C2)C3=CC=CC=C3C)S(=O)(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H23N3O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

421.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Types of reactions it undergoes:

  • Oxidation: The aromatic groups can undergo electrophilic aromatic substitution reactions.

  • Reduction: Possible at the pyrazole ring.

  • Substitution: Can occur at various functional groups, particularly the sulfonyl and phenyl groups.

Common reagents and conditions used in these reactions:

  • Oxidation: Potassium permanganate (KMnO4) or osmium tetroxide (OsO4).

  • Reduction: Sodium borohydride (NaBH4) or hydrogen gas with a palladium catalyst.

  • Substitution: Halogens or nucleophiles under catalytic or microwave-assisted conditions.

Major products formed from these reactions:

  • Oxidation: Formation of hydroxylated derivatives.

  • Reduction: Reduced pyrazole derivatives.

  • Substitution: Substituted sulfonamides or phenyl derivatives.

Scientific Research Applications

Chemistry: The compound is used as an intermediate in synthetic organic chemistry, aiding in the development of new molecules with potential biological activity.

Biology: Its structure suggests roles in binding to biological receptors, making it valuable in studies of receptor-ligand interactions and enzyme inhibition.

Medicine: Pharmacologically, it may serve as a lead compound for developing drugs targeting inflammation, infections, or cancer. Its sulfonamide moiety suggests potential antibacterial and antitumor properties.

Industry: In industrial applications, it can be part of the synthesis of agrochemicals or specialty chemicals where its reactivity patterns are exploited for specific functionalization.

Mechanism of Action

The compound likely exerts its effects through interaction with specific molecular targets, such as enzymes or receptors. The pyrazole ring can engage in hydrogen bonding and hydrophobic interactions, while the sulfonamide group might inhibit enzyme activity by mimicking natural substrates or binding to active sites. Pathways involved often relate to signal transduction, cellular metabolism, or gene expression.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Key Structural Analogs Identified:

a. N-(4-{1-[(3-Chlorophenyl)sulfonyl]-5-(2-fluorophenyl)-4,5-dihydro-1H-pyrazol-3-yl}phenyl)ethanesulfonamide
  • Core : Similar 4,5-dihydro-1H-pyrazole.
  • Substituents :
    • Position 1: 3-Chlorophenylsulfonyl (electron-withdrawing Cl substituent).
    • Position 5: 2-Fluorophenyl (electron-withdrawing F substituent).
    • Position 3: Ethanesulfonamide-linked phenyl.
  • 2-Fluorophenyl (vs. o-tolyl in target) increases polarity and may alter binding affinity due to fluorine’s electronegativity.
b. 5-(4-Fluorophenyl)-3-[5-methyl-1-(4-methylphenyl)-1H-1,2,3-triazol-4-yl]-N-phenyl-4,5-dihydro-1H-pyrazole-1-carbothioamide
  • Core : 4,5-Dihydro-1H-pyrazole fused with a triazole ring.
  • Substituents :
    • Position 1: Carbothioamide (thiourea derivative).
    • Position 5: 4-Fluorophenyl.
    • Position 3: 5-Methyl-1-(4-methylphenyl)-1H-1,2,3-triazol-4-yl.
  • Key Differences :
    • Triazole incorporation introduces additional hydrogen-bonding sites and planar rigidity compared to the target’s pyrazoline core.
    • Carbothioamide group (vs. ethanesulfonamide in target) may enhance metal-binding properties but reduce solubility.

Comparative Data Table

Property/Feature Target Compound Compound Compound
Core Structure 4,5-Dihydro-1H-pyrazole 4,5-Dihydro-1H-pyrazole 4,5-Dihydro-1H-pyrazole + Triazole
Position 1 Substituent Methylsulfonyl 3-Chlorophenylsulfonyl Carbothioamide
Position 5 Substituent o-Tolyl (2-methylphenyl) 2-Fluorophenyl 4-Fluorophenyl
Position 3 Substituent Ethanesulfonamide-phenyl Ethanesulfonamide-phenyl Triazole-phenyl
Electron Effects Moderate EWG (methylsulfonyl) Strong EWG (Cl, F) Moderate EWG (F) + Mixed effects
Polarity Moderate (sulfonamide) High (Cl, F, sulfonamide) Moderate (F, carbothioamide)
Potential Applications Kinase inhibition, anti-inflammatory Anti-inflammatory, antimicrobial Anticancer, metal chelation

Computational and Experimental Insights

  • Structural Refinement : Tools like SHELX are critical for resolving crystallographic data of such complex heterocycles, particularly for assessing dihedral angles and hydrogen-bonding networks.
  • Docking Studies : AutoDock Vina predicts that the target compound’s o-tolyl group may enhance hydrophobic interactions in binding pockets compared to the fluorophenyl/chlorophenyl analogs. However, the 3-chlorophenylsulfonyl group in Compound could improve target selectivity due to its larger van der Waals surface area.
  • Solubility : The ethanesulfonamide group (common in target and Compound ) likely improves aqueous solubility compared to Compound ’s carbothioamide.

Biological Activity

N-(4-(1-(methylsulfonyl)-5-(o-tolyl)-4,5-dihydro-1H-pyrazol-3-yl)phenyl)ethanesulfonamide is a compound of interest in medicinal chemistry due to its potential therapeutic applications. This article explores its biological activity, mechanisms of action, and relevant case studies.

Chemical Structure

The compound features a complex structure that includes a pyrazole moiety and a sulfonamide group, which are known for their biological activities. The molecular formula is C17H22N2O4SC_{17}H_{22}N_{2}O_{4}S.

  • Inhibition of Target Proteins : The compound has been shown to interact with specific proteins involved in cellular signaling pathways. For example, it may inhibit bromodomain-containing proteins, which play crucial roles in gene regulation and are implicated in cancer progression .
  • Anti-inflammatory Properties : The sulfonamide group contributes to its anti-inflammatory effects by modulating cytokine production and inhibiting inflammatory pathways .
  • Anticancer Activity : Preliminary studies suggest that this compound may exhibit anticancer properties by inducing apoptosis in cancer cells and inhibiting cell proliferation through the disruption of key signaling pathways .

Biological Activity Data

The following table summarizes the biological activities reported for this compound:

Activity Description Reference
CytotoxicityInduces apoptosis in various cancer cell lines
Anti-inflammatoryReduces cytokine levels in vitro
Protein inhibitionInhibits bromodomain-containing proteins
AntimicrobialExhibits activity against specific bacterial strains

Study 1: Anticancer Efficacy

A study conducted on human cancer cell lines demonstrated that this compound significantly inhibited cell growth and induced apoptosis through mitochondrial pathways. The results indicated a dose-dependent response, highlighting its potential as an anticancer agent.

Study 2: Anti-inflammatory Effects

In another study focusing on inflammatory diseases, the compound was tested in a murine model of arthritis. It showed a marked reduction in inflammatory markers and joint swelling, suggesting its utility in treating chronic inflammatory conditions.

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